molecular formula C13H15NO3 B12444046 3-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde

3-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde

Cat. No.: B12444046
M. Wt: 233.26 g/mol
InChI Key: RKYFZGKGAFHANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde is an organic compound with the molecular formula C13H15NO3 It is a benzaldehyde derivative that contains a methoxy group and a piperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 2-oxopiperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-methoxybenzaldehyde and 2-oxopiperidine.

    Reaction Conditions: The reaction is usually performed in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid.

    Procedure: The starting materials are mixed and heated under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis or the use of automated reactors to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 3-Methoxy-4-(2-oxopiperidin-1-yl)benzoic acid.

    Reduction: 3-Methoxy-4-(2-oxopiperidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving aldehyde and piperidinone functionalities.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperidinone moiety can act as a pharmacophore, binding to specific sites on the target molecule and modulating its activity. The methoxy group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-(2-piperidin-1-yl)benzaldehyde: Similar structure but lacks the oxo group on the piperidine ring.

    3-Methoxy-4-(2-oxopiperidin-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Uniqueness

3-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde is unique due to the presence of both the methoxy group and the oxopiperidinone moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

3-methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde

InChI

InChI=1S/C13H15NO3/c1-17-12-8-10(9-15)5-6-11(12)14-7-3-2-4-13(14)16/h5-6,8-9H,2-4,7H2,1H3

InChI Key

RKYFZGKGAFHANF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)N2CCCCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.